molecular formula C27H24ClN7OS B10908791 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide

2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N'~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide

Cat. No.: B10908791
M. Wt: 530.0 g/mol
InChI Key: XTUVPZSEFLRRBC-WCMJOSRZSA-N
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Description

2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide is a complex organic compound that features a triazole ring, an indole moiety, and a chlorinated aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Chlorinated Aniline: The chlorinated aniline group is introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a suitable electrophile.

    Formation of the Indole Moiety: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the triazole, chlorinated aniline, and indole moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated aniline group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

    Materials Science: The compound’s properties may be exploited in the development of new materials, such as organic semiconductors or sensors.

Mechanism of Action

The mechanism of action of 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({5-[(4-Chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N’~1~-[(E)-1-(1H-indol-3-YL)methylidene]propanohydrazide lies in its combination of a triazole ring, an indole moiety, and a chlorinated aniline group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24ClN7OS

Molecular Weight

530.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C27H24ClN7OS/c1-18(26(36)33-31-16-19-15-30-24-10-6-5-9-23(19)24)37-27-34-32-25(35(27)22-7-3-2-4-8-22)17-29-21-13-11-20(28)12-14-21/h2-16,18,29-30H,17H2,1H3,(H,33,36)/b31-16+

InChI Key

XTUVPZSEFLRRBC-WCMJOSRZSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CNC2=CC=CC=C21)SC3=NN=C(N3C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Origin of Product

United States

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